16-Epinormacusine B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The formal synthesis of 16-Epinormacusine B involves a [5+2] cycloaddition reaction . The synthesis starts with commercially available d- (+)-tryptophan methyl ester, which serves as both the chiral auxiliary and the starting material . The synthetic route includes the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . A copper-mediated process has also been developed for this stereocontrolled intramolecular cross-coupling .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Reduction: The compound can undergo reductive cleavage using TFA/Et3SiH.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent.
Reduction: TFA/Et3SiH.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Polyneuridine aldehyde and 16-epivellosimine.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives at the nitrogen atom.
Scientific Research Applications
16-Epinormacusine B has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
- Vellosimine
- N-Methylvellosimine
- 10-Methoxyvellosimine
- Polyneuridine
- Polyneuridine aldehyde
- Macusine A
Comparison: 16-Epinormacusine B is unique due to its specific stereochemistry at the C-16 atom, which distinguishes it from other sarpagine alkaloids . While similar compounds like vellosimine and N-methylvellosimine share structural similarities, this compound’s distinct stereochemistry and reactivity profile make it a valuable compound for studying the synthesis and biological activity of sarpagine alkaloids .
Properties
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Record name | Normacusine B | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Normacusine_B | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of 16-Epinormacusine B?
A1: this compound, also known as Tombozine, is a naturally occurring indole alkaloid primarily isolated from the stem bark of the Apocynaceae plant Pleiocarpa talbotii Wernham. []
Q2: How does the stereochemistry of this compound relate to other sarpagine alkaloids?
A2: this compound belongs to the 16-epi subgroup of sarpagine alkaloids, which is defined by the specific stereochemistry at the C-16 carbon atom. This is in contrast to the 16-regular subgroup, which exhibits the opposite configuration at this position. The total synthesis of both 16-epi and 16-regular sarpagine alkaloids often relies on distinct synthetic strategies to achieve the desired stereochemical outcome. []
Q3: What synthetic approaches have been explored to produce this compound and related compounds?
A3: Researchers have developed several synthetic routes to access this compound and its analogs. One successful strategy employed a chemospecific and regiospecific hydroboration/oxidation reaction at the C(16)-C(17) bond as a key step. [, ] This approach allowed for the stereoselective introduction of the hydroxyl group at C(16) and facilitated the subsequent formation of the characteristic cyclic ether present in this compound. []
Q4: What other compounds are structurally related to this compound, and how are their syntheses connected?
A4: Several other sarpagine indole alkaloids, including (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine, share structural similarities with this compound. The total syntheses of these compounds have been achieved using similar strategies, often employing a common intermediate that can be diversified to access different members of this alkaloid family. For instance, a common synthetic precursor was utilized in the synthesis of both dehydro-16-epiaffinisine and dehydro-16-epinormacusine B, highlighting the versatility of this synthetic approach. [, ]
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